9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide
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Overview
Description
9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide: is a chemical compound with the molecular formula C25H16O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thioxanthone and phenoxybenzene derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the reaction.
Reaction Steps: The process may involve multiple steps, including condensation reactions, oxidation, and purification steps to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioxanthene derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: A structurally related compound with similar properties.
Phenoxybenzene Derivatives: Compounds with phenoxybenzene moieties that exhibit comparable chemical behavior.
Sulfoxides and Sulfones: Oxidized derivatives of thioxanthone with distinct properties.
Uniqueness
9H-Thioxanthen-9-one, 3-(4-phenoxyphenyl)-, 10,10-dioxide stands out due to its specific combination of structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
890045-52-0 |
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Molecular Formula |
C25H16O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
10,10-dioxo-3-(4-phenoxyphenyl)thioxanthen-9-one |
InChI |
InChI=1S/C25H16O4S/c26-25-21-8-4-5-9-23(21)30(27,28)24-16-18(12-15-22(24)25)17-10-13-20(14-11-17)29-19-6-2-1-3-7-19/h1-16H |
InChI Key |
KNLITNCUZVAHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5S4(=O)=O |
Origin of Product |
United States |
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